![molecular formula C8H12N6O2 B1209397 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol CAS No. 59277-86-0](/img/structure/B1209397.png)
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Overview
Description
2-[(2,6-Diaminopurin-9-yl)methoxy]ethanol is a purine derivative with a 2,6-diaminopurine core linked to a methoxyethanol group at the N9 position. The compound’s structure combines the hydrogen-bonding capacity of the diamino-purine moiety with the hydrophilic methoxyethanol side chain, making it a candidate for applications in medicinal chemistry, particularly in nucleoside analog development. Its molecular formula is C₈H₁₂N₆O₂, with a molecular weight of 236.23 g/mol (calculated from ).
Preparation Methods
Direct Alkylation of 2,6-Diaminopurine
The most straightforward approach involves alkylating 2,6-diaminopurine with a methoxyethanol derivative. This method leverages nucleophilic substitution under alkaline conditions:
Reaction Scheme:
Key Parameters:
-
Solvent: Dimethyl sulfoxide (DMSO) enhances solubility and reaction kinetics .
-
Base: Potassium hydroxide (KOH) facilitates deprotonation of the purine N-9 position, promoting alkylation .
-
Temperature: Room temperature (20–25°C) minimizes side reactions, with completion in 4–6 hours .
Yield and Purity:
Alkylating Agent | Yield (%) | Purity (%) |
---|---|---|
2-Chloroethoxyethanol | 68–72 | ≥95 |
This method avoids expensive catalysts and is scalable for pilot production .
Protection-Deprotection Strategy Using Methoxyacetyl Groups
To prevent undesired side reactions during alkylation, amino groups in 2,6-diaminopurine are protected using methoxyacetyl groups:
Steps:
-
Protection: React 2,6-diaminopurine with methoxyacetic anhydride in pyridine to form 2,6-di(methoxyacetamido)purine .
-
Alkylation: Treat the protected intermediate with 2-chloroethoxyethanol in acetonitrile using tin(IV) chloride as a Lewis acid .
-
Deprotection: Remove methoxyacetyl groups via hydrolysis with sodium methoxide in methanol .
Optimization Insights:
-
Lewis Acid: SnCl₄ increases regioselectivity for N-9 alkylation, reducing N-7 byproducts .
-
Deprotection Conditions: Sodium methoxide (0.5 M in methanol, 60°C) achieves >90% deprotection efficiency .
Comparative Data:
Step | Yield (%) | Key Side Products |
---|---|---|
Protection | 90 | <2% mono-protected |
Alkylation | 75 | 5% N-7 isomer |
Deprotection | 95 | None detected |
Enzymatic Deamination of Alkylated Intermediates
Enzymatic methods convert alkylated guanine derivatives into the target compound via adenosine deaminase:
Process Overview:
-
Synthesize 9-[(2-hydroxyethoxymethyl)]guanine via alkylation .
-
Treat with adenosine deaminase to deaminate the 6-position amino group, yielding the target compound .
Advantages:
-
Stereospecificity: Enzymatic reactions avoid racemization, critical for pharmaceutical applications .
-
Mild Conditions: Reactions proceed at 37°C and pH 7.4, preserving labile functional groups .
Case Study:
-
Substrate: 9-[(2-hydroxyethoxymethyl)]guanine (10 mM)
-
Enzyme Loading: 5 U/mg substrate
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Scale-Up Feasibility |
---|---|---|---|
Direct Alkylation | Low cost, minimal steps | Moderate regioselectivity | Pilot-plant viable |
Protection-Deprotection | High purity, controlled reactivity | Multi-step, higher waste | Lab-scale optimized |
Enzymatic | High specificity, mild conditions | Enzyme cost, slower kinetics | Requires biocatalyst |
Solvent and Catalyst Innovations
Recent advances focus on greener solvents and reusable catalysts:
Ionic Liquid-Mediated Synthesis:
-
Solvent: 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
-
Benefits:
Heterogeneous Catalysis:
-
Catalyst: Silica-supported sulfonic acid (SiO₂-SO₃H)
-
Performance:
Troubleshooting Common Synthesis Challenges
Issue 1: Low Regioselectivity in Alkylation
-
Solution: Use bulky bases (e.g., DBU) to favor N-9 over N-7 alkylation .
-
Data: Regioselectivity improves from 70:30 to 95:5 (N-9:N-7) .
Issue 2: Byproduct Formation During Deprotection
Chemical Reactions Analysis
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include adenosine deaminase for deamination . The major product formed from the deamination reaction is acyclovir, an antiviral agent . Other reactions may involve the use of different catalysts and conditions to achieve specific transformations.
Scientific Research Applications
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it has been investigated for its role in enzymatic reactions, particularly those involving adenosine deaminase . In medicine, its derivative, acyclovir, is widely used as an antiviral agent . Additionally, the compound has been used in clinical studies to analyze its concentration in human plasma and urine .
Mechanism of Action
The mechanism of action of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol involves its interaction with specific enzymes, such as adenosine deaminase. This enzyme catalyzes the deamination of the compound, leading to the formation of acyclovir . Acyclovir then exerts its antiviral effects by inhibiting viral DNA synthesis. The molecular targets and pathways involved in this process include the viral DNA polymerase, which is essential for viral replication.
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, highlighting key differences in substituents, molecular properties, and biological activities:
Structural and Functional Analysis
Substituent Effects on Solubility: The methoxyethanol group in the target compound provides moderate hydrophilicity, balancing solubility in aqueous and organic phases. In contrast, ethyl acetate () and methoxyethyl () substituents increase lipophilicity, favoring membrane permeability but reducing water solubility. The phosphonomethoxyethyl analog () exhibits high polarity due to the phosphonate group, enhancing solubility in physiological buffers and resistance to enzymatic hydrolysis .
Biological Activity: Phosphonate-containing derivatives (e.g., 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine) demonstrate antiviral activity, likely due to their structural similarity to nucleotide monophosphates, enabling competitive inhibition of viral polymerases . Ethanolamine-substituted analogs () were screened for cardiomyogenesis, with substituents like 4-methoxyaniline modulating adenosine receptor interactions .
Synthetic Flexibility :
- The 2,6-dichloro derivative () serves as a versatile intermediate; chlorine atoms at C2 and C6 allow nucleophilic displacement reactions for introducing diverse functional groups .
Metabolic Stability :
- Phosphonate and methyloxane groups () resist esterase-mediated degradation compared to ester-linked derivatives (), making them suitable for prolonged therapeutic action .
Biological Activity
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, a purine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a methoxy group attached to a 2,6-diaminopurine moiety, enhancing its solubility and reactivity. Its molecular formula is C8H12N6O2, and it is primarily investigated for its antiviral properties and role in enzymatic reactions.
The biological activity of this compound is largely attributed to its interaction with specific enzymes, particularly adenosine deaminase. This enzyme catalyzes the deamination process, leading to the formation of active metabolites such as acyclovir, which inhibit viral replication by targeting viral DNA polymerase.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Antiviral Activity : The compound has shown promise as a precursor for synthesizing antiviral agents like acyclovir. Its ability to enhance the bioavailability of acyclovir through metabolic conversion makes it a valuable candidate in antiviral drug development.
- Enzyme Interaction : Studies have demonstrated that this compound interacts with adenosine deaminase, which is crucial for nucleotide metabolism and cellular signaling pathways.
- Solubility Enhancement : The methoxy group contributes to increased solubility in biological systems, facilitating better absorption and efficacy in therapeutic applications.
Comparative Analysis
To understand the unique aspects of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,6-Diaminopurine | Base structure without methoxy group | Directly involved in nucleic acid synthesis |
Acyclovir | Guanine analogue with a different backbone | Established antiviral drug with clinical use |
Ganciclovir | Similar to acyclovir but with additional hydroxyls | Primarily used against cytomegalovirus |
2-(Hydroxymethyl)purine | Hydroxymethyl instead of methoxy | Different functional group affecting solubility |
The unique methoxy group in this compound enhances its reactivity and solubility compared to these other compounds, making it particularly suitable for further development in antiviral therapies.
Case Studies
Recent studies have explored the efficacy of this compound in various biological contexts:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant antiviral activity against herpes simplex virus (HSV) when converted to acyclovir. The conversion efficiency was found to be higher than that of direct acyclovir administration.
- Animal Models : In vivo studies using rodent models have indicated that oral administration of this compound leads to higher plasma concentrations of acyclovir compared to equivalent doses of acyclovir alone. This suggests improved bioavailability and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, and how can purity be optimized?
Answer: Synthesis involves coupling 2,6-diaminopurine with a methoxyethanol derivative. Key steps include:
- Protection of reactive groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyl or amine functionalities during coupling .
- Controlled reaction conditions : Maintain anhydrous environments and inert gas (N₂/Ar) to prevent oxidation of the purine base .
- Chromatographic purification : Employ reverse-phase HPLC with acetonitrile/water gradients (e.g., 10–50% over 30 min) to isolate the target compound .
- Purity validation : Use LC-MS (ESI+) for mass confirmation and NMR (¹H/¹³C) to verify structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the methoxyethanol chain (δ 3.4–3.7 ppm) and purine aromatic protons (δ 7.8–8.2 ppm). ¹³C NMR confirms ether linkages (C-O-C at ~70 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode detects [M+H]⁺ ions, with isotopic patterns matching C₉H₁₂N₆O₂ .
- FT-IR Spectroscopy : Confirms hydroxyl (broad peak ~3300 cm⁻¹) and ether (C-O-C stretch ~1100 cm⁻¹) groups .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Answer:
- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., free purine or glycol derivatives) .
- Light sensitivity : Store aliquots in amber vials and compare degradation rates under UV (254 nm) vs. dark conditions .
- pH-dependent hydrolysis : Test solubility in buffers (pH 3–9) and track hydrolysis kinetics using UV-Vis spectroscopy (λ = 260 nm for purine absorbance) .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scalable synthesis?
Answer:
- Factors to test : Temperature (20–60°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 mol%), and reaction time (4–24 hrs).
- Response variables : Yield (%) and purity (HPLC area %).
- Design : Use a 2⁴ factorial matrix with center points to identify interactions. Analyze via ANOVA to prioritize significant factors (e.g., temperature and solvent polarity) .
- Case study : A study on similar purine derivatives achieved 85% yield by optimizing DMF at 50°C with 0.5 mol% catalyst .
Q. What methodologies resolve discrepancies in reported solubility data for this compound?
Answer:
- Standardized protocols : Use the shake-flask method in triplicate with HPLC quantification. Test solvents (water, DMSO, ethanol) at 25°C .
- Data reconciliation : Compare results with computational predictions (e.g., COSMO-RS solvation models) to identify outliers .
- Controlled variables : Pre-saturate solvents with N₂ to exclude O₂/CO₂ interference, which can alter polarity .
Q. How can AI-driven simulations enhance understanding of the compound’s interactions in biological systems?
Answer:
- Molecular docking : Use AutoDock Vina to model binding affinities with DNA repair enzymes (e.g., PARP-1), leveraging purine’s hydrogen-bonding motifs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the methoxyethanol chain in aqueous vs. lipid bilayer environments .
- Data integration : Combine simulation results with in vitro assays (e.g., enzyme inhibition IC₅₀) to validate predictive accuracy .
Q. What experimental strategies mitigate challenges in analyzing its metabolic byproducts?
Answer:
- Metabolite profiling : Incubate with liver microsomes (human/rat) and use UPLC-QTOF-MS for untargeted screening of phase I/II metabolites .
- Isotopic labeling : Synthesize a ¹³C-labeled analog to trace metabolic pathways via isotopic peak splitting in MS/MS .
- Cross-species comparison : Compare degradation pathways in zebrafish vs. murine models to identify conserved vs. species-specific metabolism .
Q. Methodological Resources
- Statistical Experimental Design : Refer to CRDC classifications (RDF2050108) for process control frameworks .
- Safety Protocols : Follow REACH guidelines (EC No. 1907/2006) for handling glycol ether derivatives, including respiratory protection and waste disposal .
Properties
IUPAC Name |
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCRCLIPQDIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1COCCO)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207993 | |
Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59277-86-0 | |
Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-134U | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.